4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 477847-24-8
VCID: VC7774472
InChI: InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2
SMILES: C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C18H17ClN2O4S
Molecular Weight: 392.85

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

CAS No.: 477847-24-8

Cat. No.: VC7774472

Molecular Formula: C18H17ClN2O4S

Molecular Weight: 392.85

* For research use only. Not for human or veterinary use.

4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine - 477847-24-8

Specification

CAS No. 477847-24-8
Molecular Formula C18H17ClN2O4S
Molecular Weight 392.85
IUPAC Name [[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate
Standard InChI InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2
Standard InChI Key ZUEXWWDGLNLRIM-UHFFFAOYSA-N
SMILES C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₈H₁₇ClN₂O₄S, reflects a hybrid structure integrating aromatic, sulfonyl, and imino functional groups. Its IUPAC name, [[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-chlorobenzoate, systematically describes the connectivity: a piperidine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with an imino-linked 4-chlorobenzoyloxy moiety.

Key Structural Features:

  • Piperidine Core: A six-membered saturated ring with nitrogen at position 1, providing a conformational scaffold for functional group interactions.

  • Phenylsulfonyl Group: Introduces electron-withdrawing characteristics, enhancing stability and influencing reactivity.

  • 4-Chlorobenzoyloxyimino Substituent: Combines a chlorinated aromatic system with an oxyimino linker, potentially enabling hydrogen bonding and π-π stacking interactions.

Physicochemical Profile

PropertyValue
Molecular Weight392.85 g/mol
SMILESC1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
InChI KeyZUEXWWDGLNLRIM-UHFFFAOYSA-N
SolubilityNot experimentally determined

The Standard InChI (InChI=1S/C18H17ClN2O4S/c19-15-8-6-14(7-9-15)18(22)25-20-16-10-12-21(13-11-16)26(23,24)17-4-2-1-3-5-17/h1-9H,10-13H2) encodes stereochemical and connectivity details, critical for computational modeling. The absence of solubility data underscores a research gap, as this parameter is vital for pharmacokinetic profiling.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves multi-step reactions, typically beginning with functionalization of the piperidine ring. While explicit procedural details remain proprietary, analogous methodologies suggest:

  • Piperidine Functionalization: Introduction of the phenylsulfonyl group via sulfonylation of piperidine using benzenesulfonyl chloride under basic conditions.

  • Oxime Formation: Condensation of a 4-chlorobenzoyl chloride derivative with a hydroxylamine-substituted piperidine intermediate to form the oxyimino linkage.

  • Purification: Chromatographic or recrystallization techniques to isolate the final product.

A comparative analysis of tert-butyl piperidine carboxylate syntheses (e.g., tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate) reveals shared strategies, such as the use of potassium carbonate as a base and polar aprotic solvents like NMP . These conditions likely apply to the target compound’s synthesis, given structural similarities.

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Sulfonyl Group: Participates in nucleophilic substitutions, enabling further derivatization.

  • Oxyimino Linker: May undergo hydrolysis under acidic or basic conditions, releasing 4-chlorobenzoic acid and generating reactive intermediates.

  • Chlorinated Aromatic Ring: Electrophilic substitution at the para position is sterically hindered, directing reactivity to the meta position if feasible.

Research Gaps and Future Directions

Critical Unanswered Questions

  • Solubility and Stability: Experimental determination of solubility in aqueous and organic solvents.

  • Toxicity Profiling: In vitro assays to assess cytotoxicity and organ-specific toxicity.

  • In Vivo Efficacy: Animal studies to evaluate pharmacokinetics and therapeutic potential in oncology or infectious disease models.

Strategic Recommendations

  • Fragment-Based Drug Design: Utilize the piperidine scaffold to develop targeted inhibitors via structural optimization.

  • High-Throughput Screening: Test against libraries of disease-relevant targets to identify lead candidates.

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